molecular formula C16H20Cl3NO10 B1353607 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate CAS No. 92052-29-4

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate

Cat. No. B1353607
CAS RN: 92052-29-4
M. Wt: 492.7 g/mol
InChI Key: IBUZGVQIKARDAF-RGDJUOJXSA-N
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Description

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate is a chemical compound with the molecular formula C16H20Cl3NO10 . It has been used in the synthesis of D-Glucose 3- and 6- [sodium 2- (perfluoro-hexyl or -octyl)ethyl phosphates) by condensation of 1,2,3,4,-tetra-O-acetyl-beta-D-glucopyranose and 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose with 2- (perfluoroalkyl)ethylphosphoroditriazolides followed by O-deacetylation or deacetalation .


Molecular Structure Analysis

The molecular weight of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate is 492.7 g/mol . The compound has a complex structure with multiple functional groups, including acetyl groups and a trichloroacetimidate group .

Scientific Research Applications

Glycosylation Studies

This compound is pivotal in glycosylation studies, enabling the synthesis of disaccharides and oligosaccharides through selective reactions. For instance, its use in the glycosylation of 5-thioglucose results in the formation of 1,2-linked and 1,6-linked disaccharides, demonstrating its utility in constructing complex carbohydrate structures (Mehta & Pinto, 1992).

Synthesis of Specific Oligosaccharides

It has been employed in the synthesis of specific oligosaccharides, such as α,α-trehalose and its derivatives, showcasing a simple route to these compounds which are of interest in various biological contexts (Cook, Khan, & Brown, 1984).

Structural and Analytical Studies

This chemical has also facilitated nuclear magnetic resonance (NMR) spectroscopic studies of carbohydrates, aiding in the elucidation of the structure of complex oligosaccharides and enhancing our understanding of their chemical properties (El-Sokkary, 1993).

Methodological Advances in Carbohydrate Chemistry

Further, it has been central to developing new methodologies in carbohydrate chemistry, such as its role as a temporary protecting group in the sequential synthesis of gentiotriose and gentiotetraose derivatives, highlighting its versatility and utility in synthetic carbohydrate chemistry (Excoffier, Gagnaire, & Vignon, 1976).

Application in Synthesizing Glycosidic Linkages

The compound's effectiveness in constructing α-D-gluco- and α-D-galactopyranosides, through glycosidations yielding disaccharides with high yield and α-stereoselectivity, showcases its importance in synthesizing glycosidic linkages with precise control over stereochemistry (Wegmann & Schmidt, 1987).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUZGVQIKARDAF-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452848
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate

CAS RN

92052-29-4
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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